

efficacy validation of HMTU in SARS-CoV-2 versus dengue virus models

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Compound Focus: 5-Hydroxymethyltubercidin

CAS No.: 49558-38-5

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Quantitative Antiviral Profile of HMTU

Virus	Cell Line Assayed	Assay Type	HMTU EC ₅₀ (μM)	Ribavirin EC ₅₀ (μM)	Favipiravir EC ₅₀ (μM)	HMTU CC ₅₀ (μM)
DENV-2	BHK-21	MTT / Resazurin	0.24	19	4.4	>20 [1]
DENV-1	BHK-21	Resazurin	0.35	62	17	>20 [1]
DENV-3	BHK-21	Resazurin	0.42	54	13	>20 [1]
DENV-4	BHK-21	Resazurin	0.52	86	5.2	>20 [1]
Zika Virus	BHK-21	MTT	1.3	31	40	>20 [1]
Yellow Fever Virus	BHK-21	MTT	0.27	34	57	>20 [1]
Japanese Encephalitis Virus	BHK-21	MTT	0.50	33	80	>20 [1]

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West Nile Virus	BHK-21	MTT	0.95	52	>100	>20 [1]
SARS-CoV-2	Not Specified	Not Specified	Submicromolar	Not Available	Not Available	Not Available [1]

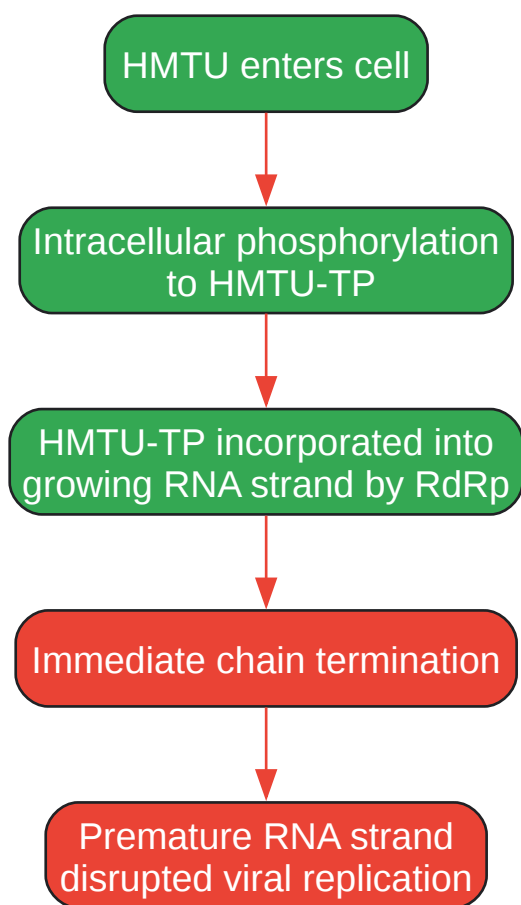
EC₅₀: Half maximal effective concentration (potency); CC₅₀: Half maximal cytotoxic concentration (cytotoxicity) Data sourced from [1].

Detailed Experimental Protocols

The key experiments validating HMTU's efficacy used the following methodologies [1]:

- **Antiviral Activity Assay:** BHK-21 cells were infected with a virus (e.g., DENV-2) and simultaneously treated with HMTU. Viral replication inhibition was measured after several days using cell viability dyes like **MTT** or **resazurin**, which indicate the proportion of living cells. The EC₅₀ was calculated from dose-response curves.
- **Cytotoxicity Assay (CC₅₀):** Uninfected BHK-21 cells were treated with HMTU for the same duration as the antiviral assays. Cell viability was measured using the **MTT assay** to determine the compound's concentration that reduces cell viability by 50%.
- **Time-of-Addition Assay:** To identify which stage of the viral life cycle HMTU targets, it was added to SARS-CoV-2-infected cultures at different time points post-infection. Viral RNA replication was measured by **qRT-PCR**, and viral titers were determined by the **TCID₅₀ assay**.
- **RNA Extension Assay (Mechanism of Action):** This in vitro biochemical assay used purified **viral RdRp** (from SARS-CoV-2 or DENV). The enzyme was incubated with a template RNA strand and nucleotide substrates, including **HMTU 5'-triphosphate (HMTU-TP)**. The resulting RNA products were analyzed to see if HMTU-TP incorporation caused **chain termination**.

The following diagram illustrates the proposed mechanism of action for HMTU, based on the RNA extension assay findings [1]:



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Analysis for Research Professionals

- **Broad-Spectrum Potency:** HMTU exhibits **submicromolar to low-micromolar EC₅₀ values** against all four DENV serotypes and other flaviviruses, indicating potent and broad activity within this virus family. Its activity against SARS-CoV-2 is also reported at submicromolar levels [1].
- **Therapeutic Index:** A significant advantage of HMTU over earlier compounds like tubercidin is its **high selectivity index**. HMTU showed **no significant cytotoxicity at concentrations up to 20 µM** in BHK-21 cells, whereas tubercidin was cytotoxic at submicromolar concentrations [1].
- **Mechanistic Insight:** HMTU is proposed to act as a **non-obligate chain terminator**. Its triphosphate form (HMTU-TP) is recognized and incorporated by the viral RdRp but, once incorporated, prevents further RNA strand elongation, effectively halting viral genome replication [1].

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References

1. 5-Hydroxymethyltubercidin exhibits potent antiviral activity ... [pmc.ncbi.nlm.nih.gov]

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